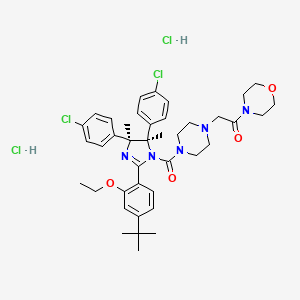
p53 和 MDM2 蛋白相互作用抑制剂二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “p53 and MDM2 proteins-interaction-inhibitor dihydrochloride” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and MDM2 protein. The p53 protein, encoded by the TP53 gene, is a crucial tumor suppressor that regulates cell cycle progression, DNA repair, and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation and thus diminishing its tumor-suppressing activities. Inhibiting the p53-MDM2 interaction can stabilize and activate p53, restoring its ability to control cell cycle progression and induce apoptosis in cancer cells .
科学研究应用
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and develop new inhibitors.
Biology: Employed in research on cell cycle regulation, apoptosis, and DNA repair mechanisms.
Medicine: Investigated as a potential anticancer agent, particularly in cancers with p53 mutations or MDM2 overexpression.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often employ structure-based design or virtual screening to identify potential inhibitors. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various intermediates and the final p53 and MDM2 proteins-interaction-inhibitor dihydrochloride. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .
作用机制
The compound exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between p53 and MDM2. This inhibition stabilizes and activates p53, leading to the induction of p53 target genes, cell cycle arrest, and apoptosis in tumor cells. The molecular targets and pathways involved include the p53 signaling pathway, DNA damage response, and apoptotic pathways .
相似化合物的比较
Similar Compounds
Nutlin-3a: Competes for binding sites in the N-terminus of MDM2 protein and p53 to block their interaction.
MI-773: Another small-molecule inhibitor targeting the p53-MDM2 interaction.
RG7112: A clinical-stage MDM2 inhibitor with similar mechanisms of action
Uniqueness
The uniqueness of p53 and MDM2 proteins-interaction-inhibitor dihydrochloride lies in its dual-targeting approach, which can activate higher levels of p53 protein than single-target inhibitors. This dual inhibition mechanism offers better anticancer efficacy and the potential to overcome resistance mechanisms observed with other inhibitors .
属性
分子式 |
C40H51Cl4N5O4 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC 名称 |
2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
InChI |
InChI=1S/C40H49Cl2N5O4.2ClH/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45;;/h8-17,26H,7,18-25,27H2,1-6H3;2*1H/t39-,40+;;/m0../s1 |
InChI 键 |
LSDSITOZGWIHGA-IBBBAUQKSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)
